molecular formula C8H14N2O2 B12997241 Allyl (2-aminocyclobutyl)carbamate

Allyl (2-aminocyclobutyl)carbamate

Cat. No.: B12997241
M. Wt: 170.21 g/mol
InChI Key: RLRYTKFSHUYLCU-UHFFFAOYSA-N
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Description

Significance of Cyclobutane-Containing Amino Acids and Analogues in Synthetic Chemistry

Cyclobutane-containing amino acids (CBAAs) are a class of unnatural amino acids that have garnered considerable attention in organic synthesis and medicinal chemistry. elsevierpure.com Their importance stems from the unique conformational constraints imposed by the four-membered ring. This rigidity can be a powerful tool for chemists designing molecules with specific three-dimensional shapes to interact with biological targets. bldpharm.com

The introduction of a cyclobutane (B1203170) scaffold into a peptide backbone can induce specific secondary structures, such as β-turns and helices, which are critical for biological activity. nih.gov This makes CBAAs valuable building blocks for the creation of peptidomimetics—molecules that mimic the structure and function of natural peptides but with enhanced stability and often improved pharmacological properties. nih.gov The strained nature of the cyclobutane ring also presents unique opportunities for synthetic transformations, allowing for ring-opening reactions to generate complex acyclic structures. organic-chemistry.org

The synthesis of cyclobutane amino acids is a significant challenge, often relying on [2+2] cycloaddition reactions. nih.govorganic-chemistry.org Researchers have developed various methods to control the stereochemistry of these molecules, which is crucial for their biological function. nih.gov

Overview of Carbamate (B1207046) and Allyl Moieties in Organic Synthesis

Carbamates are a fundamental functional group in organic chemistry, often employed as protecting groups for amines. nih.govgoogle.com The high reactivity and basicity of amines can interfere with desired chemical transformations elsewhere in a molecule. nih.gov By converting an amine to a carbamate, its nucleophilicity is suppressed, allowing other reactions to proceed selectively. A key advantage of carbamate protecting groups is the wide array of available types, each with specific conditions for its removal, enabling chemists to deprotect one amine in the presence of others in a strategy known as orthogonal protection. nih.gov

The allyl group, specifically in the form of an allyloxycarbonyl (Alloc) group, is a widely used protecting group for amines in peptide synthesis and other complex molecule construction. The value of the allyl group lies in its stability under a broad range of reaction conditions, yet it can be selectively removed under mild conditions using palladium catalysis. nih.gov This orthogonality to other common protecting groups, such as Boc and Fmoc, makes it an invaluable tool for multi-step synthetic sequences. The deprotection of allyl carbamates is typically clean and does not generate highly reactive byproducts that could lead to unwanted side reactions.

Research Landscape for Allyl (2-aminocyclobutyl)carbamate and Related Cyclobutane Scaffolds

The broader field of cyclobutane scaffolds in drug discovery is an active area of investigation. These structures are recognized for their ability to provide conformational restriction and act as bioisosteres for other groups, such as phenyl rings. The incorporation of cyclobutane moieties can lead to improved metabolic stability and binding affinity of drug candidates. bldpharm.com

The combination of a cyclobutane amino acid scaffold with an allyl carbamate protecting group represents a strategic choice in the design of building blocks for solid-phase peptide synthesis or the construction of complex molecular architectures. The allyl group allows for selective deprotection and further functionalization of the amino group on the cyclobutane ring.

Below is a table summarizing the properties of a closely related compound, allyl N-(2-aminoethyl)carbamate, which provides insight into the general characteristics that might be expected for this compound.

PropertyValueSource
Molecular Formula C6H12N2O2
Molecular Weight 144.17 g/mol
IUPAC Name prop-2-enyl N-(2-aminoethyl)carbamate
CAS Number 223741-66-0

Construction of the Cyclobutane Ring System

The cyclobutane motif is a valuable structural element in medicinal chemistry, prized for the rigid, three-dimensional scaffolding it provides. nih.gov However, its synthesis is energetically costly due to inherent ring strain. nih.gov Methodologies for its construction often rely on specialized reactions that can overcome this thermodynamic barrier.

The [2+2] photocycloaddition is a powerful and frequently utilized photochemical reaction for accessing cyclobutane rings. acs.org This method involves the reaction of two olefin-containing molecules, where one is promoted to an electronically excited state by UV or visible light, to form two new single bonds and create the four-membered ring. acs.org This reaction can be performed as an intermolecular reaction between two separate alkenes or as an intramolecular reaction, which is often used to form complex cage-like compounds. acs.orgnsf.gov

Historically, the first described [2+2] photocycloaddition was the dimerization of thymoquinone (B1682898) upon exposure to sunlight, reported in 1877. nih.govacs.org Modern advancements have expanded the scope of this reaction significantly. The vast majority of these reactions involve an enone-alkene cycloaddition, which can be achieved through direct irradiation. researchgate.net Furthermore, the use of transition metal salts, particularly copper(I) salts, allows the reaction to proceed with unactivated alkenes under visible light, offering an alternative to high-energy UV radiation. researchgate.net

The stereoselectivity and regioselectivity of the cycloaddition are critical for synthesizing specific isomers of substituted cyclobutanes, such as the 2-aminocyclobutyl core. The reaction can yield different diastereomers, and controlling the outcome is a key focus of synthetic efforts. acs.org

Table 1: Examples of Photochemical [2+2] Cycloaddition Reactions

ReactantsCatalyst/ConditionsProduct TypeKey Feature
Electron-deficient styrenesOrganic cyanoarene photocatalyst, visible lightSubstituted cyclobutanesHigh-value products bearing electron-deficient aryl groups. nih.gov
Identical olefins (dimerization)UV or visible lightCentral cyclobutane ringOne of the earliest and most fundamental forms of the reaction. acs.org
Enone and alkeneUV irradiation or sensitizationMulticyclic systemsHigh regio- and stereoselectivity, useful for complex natural product synthesis. researchgate.net
Two unactivated alkenesCopper(I) salts, visible lightCyclobutane derivativesAvoids the use of environmentally harmful high-energy UV light. researchgate.net

Achieving enantiomeric purity is crucial in the synthesis of bioactive molecules. Enzymatic desymmetrization is a highly efficient method for obtaining enantiomerically pure compounds from prochiral precursors, with theoretical yields approaching 100%. researchgate.net This strategy involves using enzymes, which are highly specific and selective catalysts, to differentiate between two identical functional groups on a symmetric molecule, thereby creating a chiral center. researchgate.net

For the synthesis of chiral cyclobutane precursors, this approach can be applied to prochiral cyclobutane derivatives, such as 2,2-disubstituted cyclobutane-1,3-diones. researchgate.net A chiral catalyst, such as a chiral phosphoric acid, can guide the reaction of the dione (B5365651) with an amine to selectively form a chiral enaminone, effectively breaking the molecule's symmetry. researchgate.net This method provides a mild and efficient route to quaternary carbon-containing cyclobutanes with high enantioselectivity. researchgate.net

Another strategy involves the ring expansion of prochiral cyclobutanones. By using a chiral amine, such as (1S,2R)-1-amino-2-indanol, a desymmetrization can be achieved, leading to the formation of optically pure γ-lactams, which are valuable intermediates that can be further converted to chiral cyclobutane amines. nih.govuni-mainz.de

Beyond simple monosubstituted rings, cyclobutane cores can be incorporated into more complex molecular architectures like spiro, fused, and bridged bicyclic systems. youtube.com These structures offer highly rigid and defined three-dimensional shapes, which are of increasing interest in drug development. nih.gov

Spiro Compounds: These feature two rings connected by a single shared atom (a spiroatom). youtube.com The synthesis of highly substituted spirocyclic cyclobutanes can be achieved through the catalytic arylboration of spirocyclic cyclobutenes. nih.gov Depending on the substrate, either a nickel-catalyzed or a copper/palladium co-catalyzed system can be employed to generate these sterically congested spiro[3.n]alkanes. nih.gov

Fused and Bicyclic Compounds: Fused systems have two rings that share two adjacent atoms, while bridged systems share two non-adjacent atoms. youtube.com An efficient method for constructing bicyclic amidines involves an oxidative rearrangement of spirocyclic cyclobutane N-halo aminals. acs.org This process is promoted by N-halosuccinimides and involves a cyclobutane ring expansion through a 1,2-C-to-N migration, yielding the bicyclic structure. acs.org

Formation of the Carbamate Functional Group

The carbamate moiety is a key functional group in a vast number of therapeutic agents and is also widely used as a protecting group for amines in chemical synthesis. researchgate.netnih.gov Its synthesis can be approached through several distinct pathways.

In recent years, the utilization of carbon dioxide (CO2) as a C1 building block has gained significant attention as a green and sustainable chemical strategy. nih.gov The direct synthesis of carbamates from amines, CO2, and an alkylating agent is a prominent example of this approach. researchgate.net The reaction typically involves the nucleophilic attack of an amine on CO2 to form a carbamic acid or its corresponding salt. researchgate.netnih.gov This intermediate is then trapped by an electrophile, such as an allyl halide, to yield the final carbamate product.

This three-component coupling can be facilitated by a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), which activates the CO2 and promotes the formation of the carbamate anion. nih.govacs.org The use of continuous-flow chemistry can significantly reduce the reaction times required for this transformation and allows for precise control over the introduction of gaseous CO2. acs.org This method avoids the need for toxic reagents like phosgene (B1210022) and offers a more environmentally benign route to carbamates. researchgate.netnih.gov

Table 2: Conditions for Direct Carbamate Synthesis from CO2

AmineAlkylating AgentAdditive/CatalystSolventKey Advantage
Primary or Secondary AminesAlkyl HalidesCesium Carbonate / TBAIAcetonitrileMild conditions, short reaction times, avoids N-alkylation byproducts. organic-chemistry.org
Various AminesAlkyl HalidesDBUAcetonitrileFast, continuous-flow process, catalyst-free, good to excellent yields. acs.org
AminesAlcoholsBasic Catalysts-Halogen-free process, avoids dehydrating agents. researchgate.net
Amine PrecursorBenzyl ChlorideDBUDMFSimple, one-pot method for direct incorporation of 11CO2 for PET applications. nih.gov

The Curtius rearrangement is a classic and versatile method for converting carboxylic acids into amines, ureas, or carbamates. wikipedia.org The reaction proceeds through the thermal or photochemical decomposition of an acyl azide (B81097), which rearranges to form an isocyanate intermediate with the loss of nitrogen gas. wikipedia.orgjove.com This highly reactive isocyanate can then be "trapped" by a nucleophile. When an alcohol, such as allyl alcohol, is used as the trapping agent, the corresponding carbamate is formed. wikipedia.orgjove.com

A significant advantage of this method is that it can be performed as a one-pot process, avoiding the isolation of the potentially unstable acyl azide intermediate. orgsyn.org Reagents like diphenylphosphoryl azide (DPPA) allow for the direct conversion of carboxylic acids into carbamates. orgsyn.org Alternatively, an acyl azide can be generated in situ from a carboxylic acid using sodium azide and di-tert-butyl dicarbonate; the subsequent rearrangement and trapping yield the desired carbamate. organic-chemistry.orgorgsyn.org The rearrangement occurs with full retention of configuration at the migrating group, making it a stereospecific transformation. wikipedia.org

Table 3: Summary of Curtius Rearrangement for Carbamate Synthesis

Starting MaterialKey ReagentsIntermediateTrapping NucleophileProduct
Carboxylic AcidDiphenylphosphoryl azide (DPPA)Acyl azide, IsocyanateAlcoholCarbamate. orgsyn.org
Carboxylic AcidSodium azide, di-tert-butyl dicarbonateAcyl azide, IsocyanateAlcoholCarbamate. organic-chemistry.orgorgsyn.org
Acyl HalideSodium azideAcyl azide, IsocyanateAmineUrea (B33335) derivative. wikipedia.org
Acyl HydrazideNitrous acidAcyl azide, IsocyanateWaterPrimary amine. wikipedia.org

Metal-Catalyzed Carbamation Processes

The formation of carbamates can be efficiently achieved through various metal-catalyzed processes. These methods offer advantages in terms of reaction conditions and substrate scope. Palladium-catalyzed reactions, for instance, are versatile for the synthesis of N-aryl carbamates and can be adapted for alkylamines. A general one-pot method involves the palladium-catalyzed cross-coupling of aryl or alkyl halides with a source of carbamate, such as sodium cyanate, in the presence of an alcohol. mit.edu For the synthesis of allyl carbamates specifically, this methodology avoids the use of hazardous reagents like allyl chloroformate. mit.edu The reaction proceeds through an isocyanate intermediate which is then trapped by an alcohol. To prevent undesired palladium(0)-catalyzed deprotection of the allyl carbamate product, it is crucial to remove the reactive palladium species before the addition of allyl alcohol. mit.edu

Rhodium catalysts have also been employed in C-H functionalization to introduce nitrogen-containing groups. For example, rhodium(II) catalysts can achieve direct C(sp³)-H diamination of arylcyclobutanes. researchgate.net While this provides a direct route to di-functionalized cyclobutanes, the subsequent selective carbamation of one amino group would be a necessary downstream step.

The direct carboxylation of amines with carbon dioxide (CO2) in the presence of a metal catalyst is a greener approach to carbamate synthesis. researchgate.netnih.gov This can be followed by alkylation with an allyl halide. For instance, a three-component coupling of an amine, CO2, and an allyl halide can be facilitated by catalysts in the presence of a base like cesium carbonate. organic-chemistry.org This method is often mild and can prevent common side reactions such as N-alkylation. organic-chemistry.org

Table 1: Comparison of Metal-Catalyzed Carbamation Methods

Catalyst System Reactants Key Features Reference
Palladium(0)/Ligand Amine, CO, Allyl Alcohol Forms isocyanate intermediate; avoids allyl chloroformate. mit.edu
Rhodium(II) Arylcyclobutane, Nitrogen Source Direct C-H diamination; requires further selective carbamation. researchgate.net
Various Transition Metals Amine, CO2, Allyl Halide Green approach utilizing CO2; mild conditions. researchgate.netorganic-chemistry.org

Introduction and Manipulation of the Allyl Moiety

The direct formation of an allyl carbamate from a primary amine, such as 2-aminocyclobutanamine, is commonly achieved using allyl chloroformate. However, due to the hazardous nature of this reagent, alternative methods are often preferred. mit.edu A prominent alternative is the palladium-catalyzed synthesis where allyl alcohol serves as the allyl source in a reaction with an amine and carbon monoxide or a cyanate. mit.edu

Another approach involves the reaction of an amine with a carboxylic acid allyl ester in the presence of a transition metal catalyst, such as palladium or platinum. google.com This method can proceed efficiently under homogeneous or two-phase reaction conditions. google.com The use of CO2 as a C1 source provides a sustainable route. Amines can react with CO2 to form a carbamate anion, which can then be alkylated with an allyl halide to yield the desired allyl carbamate. nih.gov This reaction is often promoted by a strong organic base. nih.gov

Allylamine (B125299) itself is a key reagent and can be synthesized through various methods. A classical laboratory preparation involves the hydrolysis of allyl isothiocyanate with hydrochloric acid. orgsyn.org Industrial synthesis often involves the reaction of allyl chloride with ammonia, sometimes in the presence of a catalyst like cuprous chloride. google.com

More advanced and catalytic methods for allylamine synthesis include the allylic amination of alkenes. organic-chemistry.org For example, palladium catalysts with bidentate phosphine (B1218219) ligands can facilitate the intermolecular oxidative amination of unactivated olefins with primary aliphatic amines. organic-chemistry.org Molybdenum complexes have also been shown to catalyze the allylic amination of allyl alcohols with sterically bulky aliphatic amines. organic-chemistry.org An electrochemical approach has also been developed for the synthesis of aliphatic allylic amines from unactivated alkenes and secondary amines, which proceeds through an electrophilic adduct generated from thianthrene. researchgate.net These methods provide routes to various substituted allylamines which can be valuable synthons.

Stereoselective Synthesis and Chiral Resolution Techniques

Achieving stereocontrol in the synthesis of the 2-aminocyclobutane core is critical for obtaining stereoisomerically pure this compound. Photochemical [2+2] cycloaddition reactions are a powerful tool for constructing the cyclobutane ring with defined stereochemistry. researchgate.net For instance, the cycloaddition of ethylene (B1197577) with a chiral unsaturated γ-lactam can produce the cyclobutane ring exclusively with a cis configuration. researchgate.net The resulting diastereomers can then be separated chromatographically.

Organocatalysis also offers robust methods for the enantioselective synthesis of functionalized cyclobutanes. For example, bifunctional squaramide-based aminocatalysts can be used in the simultaneous dual activation of α,β-unsaturated aldehydes and nitroolefins to construct nitrocyclobutanes with four contiguous stereocenters with high diastereo- and enantiomeric control. mdpi.com Subsequent reduction of the nitro group provides the corresponding amine. The diastereoselectivity of reactions on the cyclobutane ring can be influenced by the existing stereochemistry. For example, the synthesis of diastereopure cis- and trans-isomeric 2- and 3-fluorocyclobutanecarboxylic acids and amines has been achieved, with diastereomer separation being a key step to obtain the pure stereoisomers. researchgate.net

Table 2: Selected Stereoselective Syntheses of Cyclobutane Amines

Method Key Reagents/Catalyst Stereochemical Outcome Reference
Photochemical [2+2] Cycloaddition Ethylene, Chiral γ-lactam Exclusively cis ring configuration researchgate.net
Organocatalysis Squaramide-based aminocatalyst High diastereo- and enantiocontrol mdpi.com
Diastereomer Separation N/A Isolation of pure cis and trans isomers researchgate.net

Chiral Derivatization and Resolution Strategies

For racemic mixtures of 2-aminocyclobutanamine, chiral resolution is a viable strategy to isolate the desired enantiomer. This is commonly achieved by converting the enantiomeric mixture into a pair of diastereomers by reaction with a chiral derivatizing agent (CDA), also known as a chiral resolving agent. wikipedia.org These diastereomers can then be separated by physical methods like crystallization or chromatography. wikipedia.org

A widely used method is the formation of diastereomeric salts through the reaction of the racemic amine with a chiral acid, such as tartaric acid or camphorsulfonic acid. wikipedia.org The differing solubilities of the resulting diastereomeric salts allow for their separation by fractional crystallization. After separation, the pure enantiomer of the amine can be recovered by treatment with a base.

Alternatively, chiral derivatizing agents can be used to form covalent diastereomeric adducts that can be separated by chromatography. acs.org For example, Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid), in its acid chloride form, reacts with amines to form diastereomeric amides that can be distinguished and separated. wikipedia.org Enzymatic resolution offers another powerful approach. Lipases can selectively catalyze the acylation of one enantiomer of an amine in a racemic mixture, allowing for the separation of the acylated product from the unreacted enantiomer. google.com

Properties

Molecular Formula

C8H14N2O2

Molecular Weight

170.21 g/mol

IUPAC Name

prop-2-enyl N-(2-aminocyclobutyl)carbamate

InChI

InChI=1S/C8H14N2O2/c1-2-5-12-8(11)10-7-4-3-6(7)9/h2,6-7H,1,3-5,9H2,(H,10,11)

InChI Key

RLRYTKFSHUYLCU-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)NC1CCC1N

Origin of Product

United States

Reactivity and Transformations of Allyl 2 Aminocyclobutyl Carbamate

Chemical Reactions of the Amine Functionality

The primary amine group in Allyl (2-aminocyclobutyl)carbamate is a key site for synthetic elaboration, allowing for the introduction of a wide variety of substituents through several established protocols.

Reductive Amination Protocols

Reductive amination is a powerful and widely used method for the formation of C-N bonds, converting a primary amine into a secondary or tertiary amine. masterorganicchemistry.comyoutube.comyoutube.com This process typically involves the reaction of the amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine. masterorganicchemistry.comyoutube.com For this compound, this provides a straightforward route to N-alkylated derivatives.

The direct reductive amination of this compound can be achieved using various reducing agents. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a particularly mild and selective reagent for this transformation, often used in solvents like dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE). masterorganicchemistry.com Another common reducing agent is sodium cyanoborohydride (NaBH₃CN), which is effective under weakly acidic conditions. masterorganicchemistry.comyoutube.com Catalytic hydrogenation over palladium on carbon (Pd/C) also serves as an effective method. nih.gov

Table 1: Exemplary Reductive Amination Reactions of this compound

Aldehyde/KetoneReducing AgentSolventProduct
FormaldehydeNaBH(OAc)₃DCEAllyl (2-(methylamino)cyclobutyl)carbamate
AcetoneNaBH₃CNMethanolAllyl (2-(isopropylamino)cyclobutyl)carbamate
BenzaldehydeH₂ (1 atm), Pd/CEthanolAllyl (2-(benzylamino)cyclobutyl)carbamate

This table presents plausible outcomes based on established reductive amination protocols.

N-Alkylation and N-Acylation Strategies

Beyond reductive amination, the primary amine of this compound can be directly N-alkylated or N-acylated.

N-Alkylation: While direct alkylation of primary amines with alkyl halides can sometimes lead to over-alkylation, mono-alkylation can be achieved under controlled conditions. More sophisticated methods, such as the Mitsunobu reaction, can also be employed for the introduction of an alkyl group.

N-Acylation: The N-acylation of the primary amine is a more straightforward transformation, readily achieved by reaction with acylating agents such as acid chlorides or acid anhydrides in the presence of a base like triethylamine (B128534) or pyridine. researchgate.netsciforum.net This reaction is typically high-yielding and provides stable amide products. The use of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an activator such as 1-hydroxybenzotriazole (B26582) (HOBt) allows for the formation of an amide bond with carboxylic acids. researchgate.net

Table 2: N-Acylation Reactions of this compound

Acylating AgentBase/Coupling AgentSolventProduct
Acetyl ChlorideTriethylamineDCMAllyl (2-acetamidocyclobutyl)carbamate
Benzoic AnhydridePyridineTHFAllyl (2-benzamidocyclobutyl)carbamate
Acetic AcidEDC, HOBtDMFAllyl (2-acetamidocyclobutyl)carbamate

This table illustrates expected products from standard N-acylation reactions.

Transformations of the Carbamate (B1207046) Group

The allyl carbamate (Alloc) group serves as a versatile protecting group for the second amine functionality on the cyclobutane (B1203170) ring. Its selective removal or transformation is a key feature of this molecule's synthetic utility.

Selective Deprotection Methodologies (e.g., Acidic, Hydrogenolytic)

The Alloc group is known for its stability under a range of conditions, yet it can be cleaved selectively in the presence of other protecting groups.

Palladium-Catalyzed Deprotection: The most common and mildest method for the removal of the Alloc group involves palladium(0)-catalyzed allylic substitution. elsevierpure.comgoogle.com In the presence of a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and an allyl cation scavenger, the carbamate is cleaved to release the free amine, carbon dioxide, and a volatile allyl-scavenger adduct. elsevierpure.comgoogle.com Common scavengers include formic acid, morpholine, or silanes. elsevierpure.com This method is advantageous due to its neutral reaction conditions, which tolerate a wide variety of other functional groups. google.com

Acidic and Hydrogenolytic Conditions: While palladium catalysis is the preferred method, the Alloc group can also be removed under certain acidic or hydrogenolytic conditions, although these methods are generally less selective. Strong acidic conditions can lead to cleavage of the carbamate, but may also affect other acid-labile groups. ukzn.ac.za Hydrogenolysis is generally not effective for the cleavage of allyl carbamates.

Carbamate Exchange Reactions

Carbamate exchange, or transcarbamation, offers a route to replace the allyl group of the carbamate with a different alkyl or aryl group without deprotection to the free amine. This can be achieved by reacting the allyl carbamate with an alcohol in the presence of a suitable catalyst. Zirconium(IV) complexes have been shown to catalyze the exchange of carbamates with alcohols. organic-chemistry.org

Reactions Involving the Allyl Moiety

The allyl group itself is a reactive handle that can undergo a variety of chemical transformations, further expanding the synthetic potential of this compound.

The double bond of the allyl group can participate in a range of addition reactions. For instance, dihydroxylation using osmium tetroxide can yield a diol, which can be further functionalized. Epoxidation with a peroxy acid would form an epoxide, a versatile intermediate for subsequent nucleophilic ring-opening reactions.

Palladium-catalyzed reactions are particularly prominent in the chemistry of allyl groups. nih.govnih.govacs.org The Tsuji-Trost reaction, a palladium-catalyzed allylic alkylation, allows for the formation of a new carbon-carbon bond at the allylic position. youtube.com Additionally, cross-metathesis reactions with other olefins, catalyzed by ruthenium-based catalysts such as Grubbs' catalyst, could be employed to elaborate the allyl side chain. researchgate.net

Cyclobutane Ring Reactivity and Transformations

The four-membered cyclobutane ring is characterized by significant ring strain, which makes it susceptible to a variety of ring-opening, expansion, and contraction reactions. researchgate.net These transformations can be triggered under various conditions, including acidic, basic, thermal, or photochemical methods. researchgate.net

The strained cyclobutane ring can be opened to relieve strain, a process that can be synthetically useful for accessing linear or larger cyclic structures. researchgate.netepfl.ch For aminocyclobutane derivatives, one notable pathway is a retro-Mannich type fragmentation. This reaction is often observed in transient cyclobutane intermediates formed through other processes, such as the intramolecular [2+2] photocycloaddition of enaminones. acs.org The strain in the newly formed cyclobutane ring can drive a fragmentation that results in the formation of new heterocyclic systems, such as pyrrolines. acs.org The retro-Mannich reaction has been utilized as a key step in the synthesis of complex natural products. acs.org

Table 2: Conditions for Cyclobutane Ring Cleavage

Reaction ConditionGeneral Outcome
Acidic or Basic ConditionsRing Cleavage researchgate.net
Nucleophilic AttackRing Opening researchgate.net
Thermolysis/PhotolysisRing Cleavage/Rearrangement researchgate.net
Oxidizing/Reducing ConditionsRing Cleavage researchgate.net

The inherent strain of the cyclobutane ring can also be harnessed to drive skeletal rearrangements, leading to either larger or smaller ring systems.

Ring Expansion: Cyclobutane derivatives can be converted into five-membered rings (cyclopentanes). mdpi.com For example, the ring expansion of chiral non-racemic cyclobutanols can lead to the synthesis of chiral cyclopentanones. mdpi.com Palladium-catalyzed ring expansion of cyclic 2-azidoalcohol derivatives has also been reported as a method for synthesizing larger azaheterocycles. nih.gov

Ring Contraction: Conversely, ring contraction can occur to form highly strained but synthetically interesting cyclopropane (B1198618) derivatives. This transformation is less common for thermodynamic reasons but can be induced by installing additional strain, for instance, in fused-ring systems. kyoto-u.ac.jp The rearrangement of a cyclobutyl cation to a cyclopropylcarbinyl cation is a known process that can lead to ring-contracted products. kyoto-u.ac.jp

These transformations underscore the utility of cyclobutane derivatives as versatile building blocks in organic synthesis, capable of being converted into a wide array of carbocyclic and heterocyclic structures. chemistryviews.org

Stereochemistry and Conformational Studies of Allyl 2 Aminocyclobutyl Carbamate

Determination of Absolute and Relative Configurations

The absolute configuration of a chiral molecule describes the three-dimensional arrangement of its atoms, while the relative configuration describes the arrangement of different stereocenters within the same molecule. For allyl (2-aminocyclobutyl)carbamate, the two stereocenters are located at the C1 and C2 positions of the cyclobutane (B1203170) ring, where the allylcarbamate and amino groups are attached, respectively. This gives rise to both cis and trans diastereomers, each of which can exist as a pair of enantiomers.

The determination of the absolute configuration (R/S notation) for each stereocenter typically relies on experimental techniques such as X-ray crystallography of a single crystal or by relating the molecule to a compound of known absolute configuration through stereospecific chemical transformations. The relative configuration (cis/trans) is determined by the spatial relationship between the two substituents on the cyclobutane ring.

In the absence of direct crystallographic data for this compound, the stereochemical assignment often relies on the synthetic route used to prepare the compound. Stereoselective syntheses of related 2-aminocyclobutane-1-carboxylic acid derivatives have been developed, which can serve as precursors to the target molecule. arkat-usa.org For instance, the synthesis starting from a chiral precursor with a defined stereochemistry allows for the predictable formation of one stereoisomer over others. The relative cis or trans configuration can often be controlled by the choice of reagents and reaction conditions during the synthesis of the cyclobutane ring or the introduction of the amino and carbamate (B1207046) functionalities.

For example, catalytic hydrogenation of a corresponding cyclobutene (B1205218) precursor often leads to the cis isomer due to the delivery of hydrogen from the same face of the double bond. Conversely, nucleophilic substitution reactions on a pre-existing cyclobutane ring might proceed with inversion of configuration, leading to the trans product. The specific stereoisomer, such as Allyl ((1S,2R)-2-aminocyclobutyl)carbamate, has been identified, indicating the successful synthesis and characterization of a single stereoisomer. libretexts.org

Table 1: Possible Stereoisomers of this compound

Relative ConfigurationEnantiomer 1 (Absolute Configuration)Enantiomer 2 (Absolute Configuration)
trans(1R, 2S)(1S, 2R)
cis(1R, 2R)(1S, 2S)

Conformational Analysis of the Cyclobutane Ring System

The cyclobutane ring is not planar and exists in a puckered conformation to relieve ring strain. The two most common puckered conformations are the "butterfly" or "bent" conformations, which are in dynamic equilibrium. The degree of puckering and the preferred conformation are influenced by the nature and orientation of the substituents on the ring.

For 1,2-disubstituted cyclobutanes like this compound, the substituents can occupy either axial or equatorial positions in the puckered ring. The relative stability of these conformations is determined by steric interactions between the substituents and the ring protons. In general, larger substituents prefer to occupy the equatorial position to minimize steric hindrance.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformation of cyclobutane derivatives in solution. wikipedia.org The coupling constants between protons on the ring are dependent on the dihedral angles between them, which in turn are determined by the ring's conformation. Theoretical calculations, such as Density Functional Theory (DFT), are also employed to model the potential energy surface of the molecule and predict the most stable conformations and the energy barriers between them. arkat-usa.org

Studies on related monosubstituted and disubstituted cyclobutanes have shown that the puckering of the ring is a delicate balance of steric and electronic effects. libretexts.orgopenstax.org For trans-1,2-disubstituted cyclobutanes, a conformation where both substituents are in pseudo-equatorial positions is generally favored. For the cis isomer, one substituent will be in a pseudo-axial position and the other in a pseudo-equatorial position.

Table 2: General Conformational Preferences in 1,2-Disubstituted Cyclobutanes

IsomerSubstituent 1 PositionSubstituent 2 PositionRelative Stability
transpseudo-equatorialpseudo-equatorialGenerally more stable
transpseudo-axialpseudo-axialGenerally less stable
cispseudo-axialpseudo-equatorialStability depends on substituent size

Investigation of Carbamate N-C(O) Bond Rotational Isomerism

The carbamate group in this compound exhibits rotational isomerism, also known as E/Z or cis/trans isomerism, around the N-C(O) bond. This is due to the partial double bond character of the N-C bond arising from the delocalization of the nitrogen lone pair into the carbonyl group. This restricted rotation leads to the existence of two planar conformers, typically referred to as syn and anti or cis and trans rotamers.

The energy barrier to this rotation is typically in the range of 9-16 kcal/mol for carbamates, which is high enough to allow for the observation of distinct rotamers by NMR spectroscopy at or below room temperature. Current time information in Bangalore, IN.ijcce.ac.ir The ratio of the two rotamers at equilibrium is influenced by factors such as the steric bulk of the substituents on the nitrogen and the allyl group, as well as the solvent.

In studies of related N-substituted carbamates, the trans (or anti) conformer, where the substituent on the nitrogen is oriented away from the carbonyl oxygen, is often the major isomer due to reduced steric clash. arkat-usa.org Variable-temperature NMR studies can be used to determine the rotational energy barrier (ΔG‡) and the equilibrium constant between the two rotamers. acs.orggoogle.com

Table 3: Typical Rotational Energy Barriers for Carbamates

Carbamate TypeTypical Rotational Barrier (kcal/mol)Primary Reference
N-alkylcarbamate~16 ijcce.ac.ir
N-phenylcarbamate12.5 Current time information in Bangalore, IN.
N-(2-pyrimidyl)carbamates<9 Current time information in Bangalore, IN.

Influence of Stereoisomerism on Chemical Reactivity and Selectivity

The stereoisomerism of this compound is expected to have a significant impact on its chemical reactivity and selectivity. The different spatial arrangements of the amino and allylcarbamate groups in the cis and trans isomers can lead to different reaction outcomes.

For example, in reactions where the amino group acts as a nucleophile, its accessibility can be influenced by the adjacent allylcarbamate group. In the cis isomer, the two groups are on the same face of the ring, which could lead to intramolecular interactions or steric hindrance that might affect the rate and selectivity of a reaction. In contrast, in the trans isomer, the groups are on opposite faces, potentially allowing for more unhindered access to the amino group.

Furthermore, if the molecule is used as a chiral ligand in catalysis, the absolute configuration of the stereocenters will be critical in determining the stereochemical outcome of the catalyzed reaction. The rigid and well-defined three-dimensional structure of a single enantiomer can create a chiral environment that favors the formation of one enantiomer of the product over the other. The conformational preferences of the cyclobutane ring and the carbamate group will also play a role in defining the shape of this chiral environment. While specific reactivity studies on this compound are not widely reported, principles from related conformationally constrained systems suggest that the stereochemical and conformational features are key determinants of its chemical behavior.

Derivatives and Analogues in Chemical Research

Synthesis of Conformationally Restricted Amino Acid Analogues

The rigid framework of the cyclobutane (B1203170) ring is a desirable feature in the design of amino acid analogues, as it limits the conformational flexibility, which can lead to enhanced potency and selectivity for biological targets.

β-Amino cyclobutane carboxylic acids are valuable building blocks for the synthesis of peptidomimetics and foldamers. researchgate.net The synthesis of these derivatives often relies on methods such as [2+2] cycloaddition strategies. researchgate.net While direct synthesis from Allyl (2-aminocyclobutyl)carbamate is not explicitly detailed in the reviewed literature, the compound's structure suggests a plausible synthetic route. The primary amine of the trans-isomer of this compound could be selectively protected, followed by oxidation of a suitable precursor at the 1-position of the cyclobutane ring to introduce a carboxylic acid functionality. Subsequent deprotection of the amino groups would yield the desired β-amino cyclobutane carboxylic acid. The stereochemistry of the final product would be dictated by the stereoisomer of the starting carbamate (B1207046). A variety of synthetic methods have been developed to access trans-β-N-heterocyclic cyclobutanecarboxylic acid derivatives, which can serve as precursors to peptidomimetic structures. nih.gov

Precursor TypeSynthetic StrategyResulting DerivativeReference
Cyclobutene-1-carboxylic acidTandem amidation/aza-Michael additiontrans-β-N-heterocyclic cyclobutane carboximides researchgate.netnih.gov
Chiral uracil (B121893) derivativePhotochemical [2+2]-cycloaddition and isomerizationAll four stereoisomers of 2-aminocyclobutane-carboxylic acid rsc.org
meso-Cyclobutane-1,2-dicarboxylic acid methyl esterDesymmetrization and Curtius rearrangementEnantiomers of cis-β-amino-cyclobutanecarboxylic acids rsc.org

Gamma-aminobutyric acid (GABA) is a major inhibitory neurotransmitter in the central nervous system. Conformationally restricted analogues of GABA are of significant interest for probing the structural requirements of GABA receptors and transporters. Both cis- and trans-3-aminocyclobutane-1-carboxylic acid have been synthesized and evaluated as GABA analogues. nih.gov The cis isomer, in particular, has demonstrated weak to moderate GABA-like activity. nih.gov The synthesis of these analogues from this compound would likely involve functional group manipulations to introduce a carboxylic acid at the appropriate position on the cyclobutane ring. The inherent stereochemistry of the starting material would be crucial in determining the final conformation of the GABA analogue. The "pinning back" of polar groups by the cyclobutane ring in the trans-GABA analogue has been suggested to result in unfavorable steric interactions at certain biological targets. nih.gov

GABA AnalogueKey Structural FeatureBiological Activity ProfileReference
cis-3-Aminocyclobutane-1-carboxylic acidcis-configuration of amino and carboxyl groupsWeak to moderate GABA-like activity nih.gov
trans-3-Aminocyclobutane-1-carboxylic acidtrans-configuration of amino and carboxyl groupsLess effective than the cis isomer in GABA-related assays nih.gov

Oligomerization and Peptide Incorporations

The presence of a protected amine and a free primary amine makes this compound a suitable candidate for incorporation into peptide chains, leading to the formation of unique oligomers and peptidomimetics.

While the direct synthesis of bis(cyclobutane) β-dipeptides from this compound is not explicitly documented, the principles of peptide coupling can be applied. The synthesis of diastereomeric bis(cyclobutane) γ-dipeptides has been achieved using conveniently protected 3-amino-2,2-dimethyl-1-carboxylic acid derivatives, highlighting the feasibility of coupling cyclobutane amino acid monomers. To synthesize a β-dipeptide from this compound, the primary amine of one molecule could be coupled to a carboxylic acid derivative of a second, appropriately functionalized cyclobutane amino acid. The allyl protecting group offers orthogonality, allowing for its selective removal under specific conditions without affecting other protecting groups like Boc or Fmoc. nih.gov

Protecting GroupRemoval ConditionsOrthogonalityReference
Allyl (Alloc)Pd(0) catalystOrthogonal to Boc and Fmoc nih.govnih.gov
tert-Butoxycarbonyl (Boc)Strong acid (e.g., TFA)Orthogonal to Alloc and Fmoc masterorganicchemistry.com
9-Fluorenylmethoxycarbonyl (Fmoc)Amine base (e.g., piperidine)Orthogonal to Alloc and Boc masterorganicchemistry.com

Exploration of Cyclobutane-Amine Scaffolds in Medicinal Chemistry Lead Generation

The cyclobutane ring is an increasingly utilized scaffold in medicinal chemistry due to its ability to confer unique three-dimensional structures and favorable physicochemical properties. nih.govnih.gov The cyclobutane-amine scaffold, as present in this compound, serves as a valuable starting point for the generation of compound libraries for drug discovery. The rigid nature of the cyclobutane ring can help in presenting pharmacophoric groups in a well-defined spatial orientation, which can lead to improved binding affinity and selectivity for biological targets. nih.gov Furthermore, the incorporation of a cyclobutane moiety can enhance metabolic stability and reduce planarity, properties that are often desirable in drug candidates. nih.govru.nl For instance, functionalized cyclobutane rings have been successfully incorporated as central scaffolds in arginine-glycine-aspartic acid (RGD) mimetics to develop potent αvβ3 integrin antagonists. rsc.org The development of synthetic strategies to access diverse cyclobutane fragments is crucial for expanding their application in fragment-based drug discovery (FBDD). nih.gov

Structural Analogues of Arginase Inhibitors

Arginase is a metalloenzyme that plays a critical role in the urea (B33335) cycle by hydrolyzing L-arginine to L-ornithine and urea. nih.govmedchemexpress.com Its two isoforms, Arginase I and Arginase II, are implicated in various pathological conditions, including cardiovascular diseases, cancer, and immune disorders, making them significant targets for therapeutic intervention. nih.govmedchemexpress.com The development of potent and selective arginase inhibitors is an active area of research.

A key strategy in the design of enzyme inhibitors is the principle of conformational restriction. Flexible molecules often pay an entropic penalty upon binding to the rigid active site of an enzyme. nih.govresearchgate.net By designing inhibitor analogues with reduced conformational flexibility, this entropic cost can be minimized, potentially leading to enhanced binding affinity and potency. The cyclobutane ring is an effective structural motif for introducing such conformational constraints. nih.govresearchgate.net

While L-arginine and its close analogues like L-homoarginine show inhibitory activity, their therapeutic potential is limited by their weak potency. nih.gov Research has demonstrated that constraining the flexible side chain of arginine analogues can lead to more potent inhibitors. For instance, the development of pyrrolidine-based arginase inhibitors has shown that introducing a five-membered ring to constrain the inhibitor's backbone can significantly improve potency. nedp.comgd3services.com This improvement is attributed to the reduction in conformational entropy and the creation of a scaffold for the optimal positioning of key interacting groups within the enzyme's active site. nedp.comgd3services.com

Following this principle, a compound like cis-1-amino-2-aminomethylcyclobutane, which would be obtained from the deprotection of this compound, represents a logical structural analogue for the design of novel arginase inhibitors. The rigid cyclobutane core would serve to lock the relative orientation of the two amino groups, mimicking the spatial arrangement of the guanidinium (B1211019) group and the α-amino group of L-arginine. This pre-organization of the pharmacophoric features could lead to a more favorable binding entropy compared to flexible diaminoalkanes.

Further elaboration of this cyclobutane scaffold, for instance, by converting one of the amino groups into a boronic acid, a known zinc-binding group in many enzyme inhibitors, could yield potent arginase inhibitors. The cyclobutane ring would serve as a rigid spacer, ensuring the precise positioning of the boronic acid and the remaining amino group to interact with key residues in the arginase active site, such as Asp183 and Ser137. nih.gov

Compound Name Structure Relevance to Arginase Inhibition
L-ArginineNatural substrate for arginase.
L-HomoarginineWeak inhibitor of arginase. nih.gov
Pyrrolidine-based inhibitorExample of a conformationally constrained arginase inhibitor. nedp.com
cis-1-amino-2-aminomethylcyclobutaneHypothetical arginase inhibitor scaffold derived from this compound.

Design of Rigid Amino Acid Mimetics for Target Interaction

Amino acids and peptides are fundamental to a vast array of biological processes. However, their therapeutic use can be limited by poor metabolic stability and conformational flexibility, which can lead to reduced potency and selectivity. The design of amino acid mimetics—molecules that mimic the structure and function of natural amino acids—is a powerful strategy to overcome these limitations. Rigid scaffolds are particularly valuable in this context as they allow for the precise control of the spatial orientation of functional groups, enabling detailed studies of molecular recognition and the development of peptides with enhanced properties.

The cyclobutane ring is an excellent scaffold for the construction of conformationally constrained amino acid mimetics. semanticscholar.orgnih.gov Its puckered three-dimensional structure provides a rigid framework that can be functionalized with amino and carboxyl groups in well-defined spatial arrangements. nih.gov Cyclobutane-containing amino acids have been successfully incorporated into peptides to induce specific secondary structures, such as helices and turns, and to probe the structural requirements for peptide-protein interactions. semanticscholar.orgchemistryviews.orgresearchgate.net

This compound, upon deprotection and further functionalization, can be envisioned as a precursor to a variety of cyclobutane-based amino acid mimetics. For example, oxidation of the aminomethyl group to a carboxylic acid would yield a cyclobutane β-amino acid. The stereochemistry of the substituents on the cyclobutane ring can be controlled during synthesis, providing access to different isomers that can be used to systematically probe the optimal geometry for interaction with a biological target.

The rigid nature of the cyclobutane backbone in these mimetics serves several key purposes in the study of target interactions:

Stabilization of Secondary Structures: Incorporation of cyclobutane amino acids into a peptide chain can restrict its conformational freedom, stabilizing specific secondary structures like β-turns or helices. researchgate.net This is crucial for mimicking the bioactive conformation of a natural peptide ligand.

Mapping of Pharmacophores: By systematically varying the stereochemistry and substitution pattern on the cyclobutane ring, researchers can map the optimal three-dimensional arrangement of functional groups (the pharmacophore) required for high-affinity binding to a receptor or enzyme active site.

Enhanced Metabolic Stability: The unnatural cyclobutane backbone can confer resistance to enzymatic degradation by proteases, leading to a longer biological half-life compared to natural peptides.

The use of cyclobutane-based amino acids extends to the development of peptidomimetics with improved pharmacological properties. For instance, cyclobutane β-amino acids are valuable building blocks for the synthesis of foldamers, which are oligomers that adopt well-defined, compact structures. chemistryviews.org These structured molecules can mimic the surfaces of proteins and disrupt protein-protein interactions, a strategy of significant interest in drug discovery.

Compound Name Structure Application in Amino Acid Mimetic Design
This compoundPrecursor to cyclobutane-based amino acid mimetics.
Cyclobutane β-amino acidA rigid amino acid mimetic for peptidomimetic and foldamer synthesis. chemistryviews.org
(E)-1-amino-3-(but-3-en-1-yl)cyclobutane-1-carboxylic acidA cyclobutane-based conformationally constrained amino acid used in peptide stapling. semanticscholar.orgresearchgate.net

Mechanistic Investigations and Computational Studies

Computational Elucidation of Carbamate (B1207046) Formation Mechanisms

The formation of the carbamate group in Allyl (2-aminocyclobutyl)carbamate and similar structures is often achieved through transition-metal-catalyzed allylic substitution reactions. Iridium catalysts, in particular, have been extensively studied for their ability to promote the formation of chiral amines and carbamates with high levels of regio- and enantioselectivity. researchgate.net

Computational studies, primarily using Density Functional Theory (DFT), have shed light on the intricate mechanisms of iridium-catalyzed allylic amination. nih.gov The reaction typically proceeds through the formation of a π-allyl iridium complex. The amine nucleophile, in this case, a derivative of 2-aminocyclobutylamine, then attacks this complex.

A plausible catalytic cycle for the formation of this compound via an iridium-catalyzed reaction between an allylic carbonate and 2-aminocyclobutylamine would involve the following key steps:

Oxidative Addition: The iridium(I) catalyst undergoes oxidative addition to the allylic carbonate, forming a π-allyl iridium(III) intermediate and displacing the carbonate leaving group.

Nucleophilic Attack: The 2-aminocyclobutylamine attacks the π-allyl ligand. The regioselectivity of this attack (i.e., at the more or less substituted carbon of the allyl group) is a critical aspect influenced by the ligand on the iridium catalyst. For the formation of branched products like this compound, the nucleophile attacks the internal carbon of the allyl moiety.

Reductive Elimination: Reductive elimination from the iridium center releases the final product, this compound, and regenerates the active iridium(I) catalyst.

The presence of a directing group on the amine can significantly influence the reaction's regioselectivity. rsc.org In the case of 2-aminocyclobutylamine, the primary amine itself can act as a directing group, coordinating to the iridium center and guiding the nucleophilic attack.

Computational models have been instrumental in identifying the rate-determining step and understanding the origins of enantioselectivity in iridium-catalyzed allylic aminations. The turnover-limiting step is often the nucleophilic attack or the reductive elimination, depending on the specific substrates and reaction conditions. nih.gov

For enantioselective reactions, chiral ligands on the iridium catalyst create a chiral environment around the metal center. This chiral environment leads to diastereomeric transition states for the formation of the two enantiomers of the product. The energy difference between these transition states determines the enantiomeric excess of the reaction. DFT calculations can model these transition states and predict which enantiomer will be favored. nih.gov The steric and electronic properties of both the chiral ligand and the nucleophile (the aminocyclobutane derivative) are crucial in dictating the stereochemical outcome. rsc.org

ParameterComputational FindingImplication for this compound Synthesis
CatalystIridium complexes with chiral phosphoramidite (B1245037) ligands are effective.Enables asymmetric synthesis of specific stereoisomers.
MechanismProceeds via a π-allyl iridium intermediate.Allows for predictable control over regioselectivity.
Rate-Determining StepOften nucleophilic attack or reductive elimination.Optimizing this step can improve reaction efficiency.
EnantioselectivityDetermined by the energy difference in diastereomeric transition states.Chiral ligands are essential for producing enantiomerically pure product.

Theoretical Studies of Cyclobutane (B1203170) Ring Formation and Opening

The cyclobutane core of this compound is a key structural feature that imparts specific chemical and physical properties. nih.gov Theoretical studies have provided insights into both the formation of this strained ring system and its potential for ring-opening reactions. researchgate.net

One of the most powerful methods for constructing cyclobutane rings is the [2+2] photochemical cycloaddition. acs.org In the context of synthesizing the aminocyclobutane precursor, this could involve the cycloaddition of an alkene with a suitable enamine or a related derivative. Theoretical studies have elucidated the mechanistic pathways of these reactions, which are often forbidden under thermal conditions but allowed photochemically. youtube.com

Visible-light photocatalysis has emerged as a mild and selective method for [2+2] cycloadditions. acs.org Iridium-based photosensitizers can be used to promote the reaction by transferring energy to one of the olefinic substrates, generating a triplet excited state that then undergoes cycloaddition. nih.gov Computational studies can model the triplet energy transfer process and the subsequent formation of the cyclobutane ring, helping to rationalize the observed stereoselectivity. nih.gov The reaction can proceed in a stepwise manner through a 1,4-biradical intermediate, and the stability and reactivity of this intermediate, as analyzed by computational methods, are key to understanding the reaction outcome.

MethodKey Mechanistic FeatureRelevance to Aminocyclobutane Synthesis
Direct PhotolysisExcitation of an alkene to a singlet or triplet state.Can be harsh and lead to side reactions.
Visible-Light PhotocatalysisTriplet energy transfer from a photosensitizer (e.g., Ir complex).Milder conditions and higher selectivity. acs.org
Transition-Metal CatalysisFormation of a metallacyclobutane intermediate.Offers an alternative, non-photochemical route. nih.gov

Analysis of Intramolecular and Intermolecular Interactions (e.g., Hydrogen Bonding)

The functional groups present in this compound, namely the carbamate and the amino group, are capable of forming both intramolecular and intermolecular hydrogen bonds. These non-covalent interactions can significantly influence the molecule's conformation, physical properties, and reactivity.

Computational methods can be used to predict the most stable conformations of the molecule, taking into account potential intramolecular hydrogen bonds. For example, a hydrogen bond could form between the N-H of the carbamate and the lone pair of the adjacent amino group, or vice versa. The strength and geometry of these interactions can be calculated.

In the solid state, intermolecular hydrogen bonding is expected to play a major role in the crystal packing. The carbamate and amino groups can act as both hydrogen bond donors and acceptors, leading to the formation of extended networks. DFT calculations can be used to model these interactions and predict the resulting supramolecular structures. In iridium-catalyzed reactions, hydrogen bonding between the amine substrate and the catalyst ligand can also play a crucial role in the reaction mechanism and stereoselectivity. nih.gov

Development of Structure-Reactivity and Structure-Selectivity Relationships

Understanding the relationship between the structure of this compound and its reactivity and selectivity in chemical reactions is crucial for its application in organic synthesis. Computational studies can help to establish these relationships by systematically varying the structure of the molecule and calculating the effect on reaction barriers and product distributions.

For instance, the stereochemistry of the substituents on the cyclobutane ring (cis or trans) will have a significant impact on the molecule's conformation and the accessibility of the reactive sites. This, in turn, will affect the rate and selectivity of subsequent reactions. The electronic properties of the substituents can also play a role. For example, the introduction of electron-withdrawing or electron-donating groups could influence the nucleophilicity of the amino group or the stability of reaction intermediates.

In the context of its synthesis, the structure of the aminocyclobutane precursor will influence the efficiency and selectivity of the iridium-catalyzed allylic amination. nih.gov For example, the steric hindrance around the amino group can affect the rate of nucleophilic attack. By computationally modeling a series of related substrates, it is possible to develop predictive models for structure-reactivity and structure-selectivity relationships.

Advanced Applications in Organic Synthesis and Chemical Biology

Utilization of Allyl (2-aminocyclobutyl)carbamate as a Chiral Building Block in Complex Molecule Synthesis

Chiral building blocks are fundamental to the efficient synthesis of enantiomerically pure complex molecules, particularly in the pharmaceutical industry where single-enantiomer drugs are increasingly prevalent. researchgate.net Allyl ((1S,2R)-2-aminocyclobutyl)carbamate is identified as a valuable chiral building block, providing a synthetically versatile scaffold containing a 1,2-diaminocyclobutane core. The allyl- and aminocyclobutyl moieties offer distinct points for chemical modification.

The true value of a building block lies in its incorporation into larger, more complex structures. The cyclobutane (B1203170) motif itself is a key feature in a range of natural products and medicinally active compounds, making its inclusion a desirable strategy in drug design. pku.edu.cn The development of synthetic methods to create chiral cyclobutanes is an active area of research, underscoring the importance of having access to such precursors. pku.edu.cnnih.gov While specific total syntheses starting from this compound are not extensively documented in readily available literature, its structure is primed for such applications. The free amine can be acylated, alkylated, or used as a nucleophile, while the allyl carbamate (B1207046) serves as a protected amine that can be deprotected under specific, mild conditions, typically using palladium catalysis. This orthogonal protecting group strategy is a cornerstone of modern organic synthesis, allowing for sequential, controlled modifications at different sites of the molecule.

The rigid cyclobutane frame can impart favorable conformational constraints on a drug candidate, potentially improving its binding affinity and selectivity for a biological target. Therefore, the availability of enantiopure building blocks like this compound is a critical enabling factor for medicinal chemists aiming to construct novel molecular architectures.

Continuous Flow Methodologies for Carbamate Production and Related Compounds

The synthesis of carbamates is a fundamental transformation in organic chemistry. Traditional batch methods are often effective but can be surpassed by continuous flow technologies in terms of safety, efficiency, and scalability. A recently developed continuous flow methodology for synthesizing carbamates from amines, alkyl halides, and carbon dioxide (CO2) offers a modern alternative for the production of compounds like this compound.

This process provides a faster and safer route to urethanes, with reaction times as short as 50 minutes yielding good to excellent results. nih.gov The system typically involves dissolving the amine (such as 2-aminocyclobutylamine, the precursor to the target compound), an alkyl halide (allyl halide), and a non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in a suitable solvent like acetonitrile. This mixture is then pumped and combined with a controlled flow of CO2 gas into a coil reactor.

The table below summarizes typical parameters investigated in the development of such a continuous flow process.

ParameterCondition/ReagentSignificance
Reactants Primary or Secondary Amine, Alkyl HalideForms the core structure of the carbamate.
Carbon Source Carbon Dioxide (CO2)Acts as the C1 building block for the carbamate group.
Base 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)A non-nucleophilic base to facilitate the reaction.
Solvent Acetonitrile (MeCN)Common solvent for dissolving reactants.
Reactor Type 10 mL Coil ReactorProvides the environment for the reaction to occur under flow.
CO2 Flow Rate Optimized at 6.0 mL/minA sufficient excess of CO2 was found to accelerate the desired carbamate formation over side reactions. nih.gov
Reaction Time ~50 minutesRepresents a significant acceleration compared to many traditional batch processes. nih.gov

This methodology is notable for often avoiding the need for column chromatography, as a simple acidic workup can be sufficient to achieve high purity, further enhancing its efficiency and appeal for industrial application. nih.gov

Contributions to Carbon Dioxide Valorization in Synthetic Chemistry

The utilization of carbon dioxide (CO2) as a chemical feedstock is a central goal of green chemistry, often referred to as CO2 valorization. By converting this abundant greenhouse gas into valuable chemicals, chemists can reduce environmental impact and create more sustainable synthetic pathways.

The continuous flow synthesis of carbamates described previously is a prime example of CO2 valorization. nih.gov In this process, CO2 is not merely a waste product but a key reactant—the C1 source that forms the carbonyl core of the carbamate functional group. The reaction effectively captures and incorporates a molecule of CO2 into a higher-value, complex organic molecule. This approach is a significant improvement over traditional methods that often rely on hazardous and unstable reagents like phosgene (B1210022) or chloroformates to install the carbamate moiety. By employing CO2 directly, the process becomes inherently safer and more environmentally benign. The efficiency of the continuous flow system, with its high surface-area-to-volume ratio, facilitates the effective mixing and reaction of the gaseous CO2 with the liquid-phase reactants, a challenge that can limit reaction rates in conventional batch setups. nih.gov

Development of Novel Organocatalytic and Metal-Catalyzed Transformations

The functional groups present in this compound make it a suitable substrate for a variety of modern catalytic transformations, enabling the synthesis of diverse derivatives.

Metal-Catalyzed Cross-Coupling Reactions: Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. A key strategy for incorporating cyclobutane rings into larger molecules involves using cyclobutyl derivatives as coupling partners. rsc.org A general cross-coupling reaction involves an organic halide (R-X) and an organometallic reagent (R'-M) reacting in the presence of a transition metal catalyst, typically palladium, to form a new bond (R-R'). youtube.com

The catalytic cycle for these reactions generally involves three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the organic halide, inserting into the carbon-halogen bond to form a palladium(II) complex. youtube.com

Transmetalation: The organic group from the organometallic reagent is transferred to the palladium(II) complex, displacing the halide. youtube.com

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the final product and regenerating the palladium(0) catalyst. youtube.com

This compound or its derivatives could be envisioned to participate in such reactions. For instance, conversion of the amine to a halide or triflate would create an electrophilic cyclobutyl partner suitable for reactions like Suzuki, Stille, or Negishi couplings. youtube.com

Organocatalytic Transformations: Organocatalysis, which uses small organic molecules as catalysts, has emerged as a major field in chemistry, earning the 2021 Nobel Prize in Chemistry. youtube.com Proline, a simple amino acid, is a classic example of an organocatalyst that can catalyze reactions by forming nucleophilic enamines from aldehydes or ketones. youtube.com The secondary amine on the cyclobutane ring of a deprotected or appropriately modified version of this compound could potentially engage in similar catalytic cycles, or the primary amine could be used to direct reactions or act as a hydrogen-bond donor to control stereochemistry.

Enabling Technologies for Asymmetric Synthesis of Chemically Relevant Scaffolds

The synthesis of enantiomerically pure cyclobutanes is a significant challenge due to the ring strain and the difficulty in controlling stereochemistry. researchgate.netchemistryviews.org The availability of building blocks like this compound is a direct result of powerful enabling technologies for asymmetric synthesis. These advanced methods provide the tools necessary to construct these valuable four-membered rings with high levels of stereocontrol.

Several key catalytic strategies have been developed:

Asymmetric [2+2] Cycloadditions: This is one of the most direct ways to form a cyclobutane ring. Modern methods utilize visible-light-induced photocycloadditions or transition metal catalysis to control the enantioselectivity of the reaction. nih.govchemistryviews.org

C-H Bond Functionalization and Desymmetrization: These methods start with a pre-formed, often symmetrical, cyclobutane or cyclobutene (B1205218) and use a chiral catalyst to functionalize a specific C-H bond or desymmetrize the molecule, thereby introducing chirality. researchgate.net

Cascade Reactions: Sophisticated one-pot reactions can combine multiple transformations to rapidly build complexity. For example, an iridium-catalyzed asymmetric allylic etherification can be followed by an intramolecular [2+2] photocycloaddition to generate complex bicyclic cyclobutane-containing structures with excellent enantioselectivity. chemistryviews.org

Transformations of Strained Ring Systems: Highly strained molecules like bicyclo[1.1.0]butanes (BCBs) can serve as precursors to multi-substituted cyclobutanes through strain-release reactions, with recent advances allowing for asymmetric control of these transformations. nih.gov

These technologies are summarized in the table below.

TechnologyDescriptionKey Catalyst/Reagent Example
Asymmetric [2+2] Photocycloaddition Uses light and a chiral photosensitizer or catalyst to combine two alkenes, forming a chiral cyclobutane.Iridium-based photosensitizers, Chiral phosphoramidite (B1245037) ligands chemistryviews.org
Cobalt-Catalyzed Cycloadditions A single cobalt catalyst can mediate a [2+2] cycloaddition followed by an asymmetric hydrovinylation to create highly functionalized cyclobutanes. researchgate.netCobalt-phosphine complexes
Ring-Strain Driven Synthesis Utilizes the high ring-strain energy of bicyclo[1.1.0]butanes (BCBs) to drive reactions that form substituted cyclobutanes.BCB-derived boronate complexes nih.gov
Catalytic Desymmetrization A chiral catalyst selectively reacts with one of two identical functional groups on a meso-cyclobutene, creating a chiral product.Cobalt-based catalysts researchgate.net

These powerful synthetic methods are crucial for producing the chiral cyclobutane scaffolds that are vital in medicinal chemistry and materials science, including the family of compounds to which this compound belongs.

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